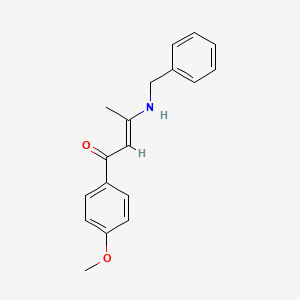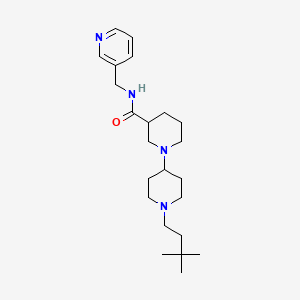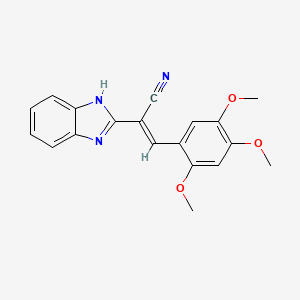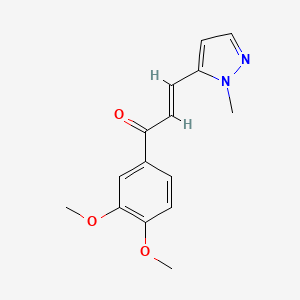
3-(benzylamino)-1-(4-methoxyphenyl)-2-buten-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(benzylamino)-1-(4-methoxyphenyl)-2-buten-1-one is a chemical compound that belongs to the class of chalcones. It has been extensively studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
The mechanism of action of 3-(benzylamino)-1-(4-methoxyphenyl)-2-buten-1-one involves the modulation of various signaling pathways such as the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway. It also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits various biochemical and physiological effects such as inhibition of cell proliferation, induction of apoptosis, reduction of inflammation, and neuroprotection. It also exhibits antioxidant activity by reducing oxidative stress and scavenging free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(benzylamino)-1-(4-methoxyphenyl)-2-buten-1-one in lab experiments include its easy synthesis, low toxicity, and potential therapeutic applications in various diseases. However, the limitations include its poor solubility in water and limited availability.
Direcciones Futuras
There are several future directions for the research on 3-(benzylamino)-1-(4-methoxyphenyl)-2-buten-1-one. These include studying its potential therapeutic applications in other diseases such as cardiovascular and metabolic disorders, investigating its pharmacokinetics and pharmacodynamics, and developing more efficient synthesis methods to improve its availability. Furthermore, the development of novel analogs of this compound with improved efficacy and specificity could also be explored.
Conclusion
In conclusion, this compound is a promising chemical compound with potential therapeutic applications in various diseases. Its easy synthesis, low toxicity, and various biochemical and physiological effects make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action, pharmacokinetics, and pharmacodynamics, and to develop more efficient synthesis methods and novel analogs.
Métodos De Síntesis
The synthesis of 3-(benzylamino)-1-(4-methoxyphenyl)-2-buten-1-one can be achieved through various methods such as Claisen-Schmidt condensation, Knoevenagel condensation, and aldol condensation. Among these methods, Claisen-Schmidt condensation is the most commonly used method. This method involves the reaction between benzaldehyde and 4-methoxyacetophenone in the presence of a base such as sodium hydroxide, followed by the addition of benzylamine to the reaction mixture.
Aplicaciones Científicas De Investigación
3-(benzylamino)-1-(4-methoxyphenyl)-2-buten-1-one has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. Studies have shown that this compound exhibits anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. It also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes. Furthermore, it has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
(E)-3-(benzylamino)-1-(4-methoxyphenyl)but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-14(19-13-15-6-4-3-5-7-15)12-18(20)16-8-10-17(21-2)11-9-16/h3-12,19H,13H2,1-2H3/b14-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWEJSTOTEKQTOQ-WYMLVPIESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=CC=C(C=C1)OC)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C1=CC=C(C=C1)OC)/NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}-2,2,3,3-tetramethylcyclopropanecarboxamide](/img/structure/B5436904.png)
![2-{[5-(2-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5436911.png)
![2-hydroxy-N-{[2-methoxy-5-oxo-6-(2-pyridin-2-ylethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl]methyl}propanamide](/img/structure/B5436922.png)


![5-benzyl-3-hydrazino-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5436959.png)


![N-cyclopropyl-2-{[5-(5-ethyl-3-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5436985.png)
![3,7-diacetyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5436988.png)
![3-{1-[3-(pyridin-3-yloxy)propyl]-1H-imidazol-2-yl}phenol](/img/structure/B5436996.png)
![(3aR*,5R*,6S*,7aS*)-2-[2-(4-morpholinyl)benzoyl]octahydro-1H-isoindole-5,6-diol](/img/structure/B5437000.png)

![2,4,6-trimethyl-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5437008.png)